tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is tert-butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate . This name reflects the compound’s structural features:
- A tert-butyl group attached to a carbamate moiety.
- A 2-oxoethyl chain bridging the carbamate and a bicyclic heterocyclic system.
- A 5,6-dihydroimidazo[1,2-a]pyrazine core substituted with 4-fluorophenyl and 8,8-dimethyl groups.
The structural representation is provided below in SMILES and InChI formats:
- SMILES :
O=C(OC(C)(C)C)NCC(N1C(C)(C)C2=NC(C3=CC=C(F)C=C3)=CN2CC1)=O. - InChI :
InChI=1S/C21H27FN4O3/c1-20(2,3)29-19(28)23-12-17(27)26-11-10-25-13-16(24-18(25)21(26,4)5)14-6-8-15(22)9-7-14/h6-9,13H,10-12H2,1-5H3,(H,23,28).
The molecular formula is C₂₁H₂₇FN₄O₃ , with a molecular weight of 402.46 g/mol .
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial suppliers use abbreviated or modified names for this compound:
- Sigma-Aldrich : Lists it as This compound under catalog number ATE514320686 .
- PubChem : While no dedicated entry exists for this compound, related imidazo[1,2-a]pyrazine derivatives are cataloged (e.g., CID 53341503 for a structural analog).
- Suppliers : Refer to it by catalog codes such as F51743-0.25G (AstaTech) or 48522964 (UTech Products).
Properties
IUPAC Name |
tert-butyl N-[2-[2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-20(2,3)29-19(28)23-12-17(27)26-11-10-25-13-16(24-18(25)21(26,4)5)14-6-8-15(22)9-7-14/h6-9,13H,10-12H2,1-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDKMSYKIYRTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CCN1C(=O)CNC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via tert-butyl carbamate, which can be coupled to the core structure using carbodiimide coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyrazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyrazine N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazo[1,2-a]pyrazine core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds

Key Observations :
Substituent Impact: The 4-fluorophenyl group is a common motif across analogs, enhancing target binding via hydrophobic and electrostatic interactions . Dimethyl groups on the pyrazine ring (target compound) contribute to steric hindrance, possibly stabilizing the compound against metabolic degradation .
Biological Activity: The compound in row 17 (IC₅₀ = 10 nM) demonstrates that 3-fluorophenyl substitution significantly enhances antimalarial potency compared to bulkier groups (e.g., p-tolyl in row 16, IC₅₀ > 3000 nM) . Compound 136’s hydroxyimino group enables selective inhibition of CK1δ, highlighting the role of oxime functionalities in kinase targeting .
Biological Activity
tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (CAS No. 1261118-05-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H27FN4O3
- Molecular Weight : 402.46 g/mol
- Structure : The compound features a complex structure with a fluorophenyl group and an imidazo[1,2-a]pyrazine moiety that are critical for its biological activity.
The mechanism by which these compounds exert their effects involves interference with cellular processes critical for parasite survival. The inhibition of key enzymes or pathways in T. cruzi is hypothesized but requires further elucidation through detailed mechanistic studies.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound:
| Property | Value |
|---|---|
| Solubility | Kinetic solubility measured in phosphate buffer (pH 6.8) |
| Permeability | PAMPA permeability tests indicate favorable absorption characteristics |
| Metabolism | In vitro microsomal metabolism studies suggest moderate stability |
These properties suggest that the compound has a favorable profile for further development as a therapeutic agent.
Case Studies
Several case studies have highlighted the potential of similar compounds based on structural modifications:
- Case Study 1 : A study focused on optimizing imidazolopiperazine analogues showed enhanced potency and metabolic stability through structural modifications . This illustrates the importance of scaffold optimization in developing effective antiparasitic agents.
- Case Study 2 : Research into the SAR (structure-activity relationship) of related compounds revealed that specific substitutions at key positions significantly affect biological activity and selectivity against T. cruzi .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures, including coupling reactions, carbamate protection, and cyclization. Key steps include:
- Coupling of fluorophenyl intermediates : Use of Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 4-fluorophenyl group. Reaction conditions (e.g., catalyst loading, temperature) are optimized via iterative screening to maximize yield .
- Carbamate protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc-anhydride in dichloromethane (DCM) with a base like DIPEA. Reaction times (e.g., 5–48 hours) and stoichiometry are adjusted to prevent overprotection .
- Purification : Flash column chromatography (silica gel, gradients of MeOH/DCM) or recrystallization (DCM/hexane) is used for isolation, with LC-MS and NMR to confirm purity .
Basic: How is the compound characterized structurally and analytically?
Characterization involves:
- Spectroscopic techniques : 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly for dihydroimidazo-pyrazine rings and fluorophenyl substituents .
- Mass spectrometry : LC-MS (e.g., [M+H]+ ions) verifies molecular weight and detects impurities .
- Elemental analysis : Used for HCl salts to validate stoichiometry (e.g., % C, H, N within 0.5% of theoretical values) .
Advanced: What strategies resolve contradictions in biological activity data across analogues?
Discrepancies in IC50 values (e.g., antimalarial activity ranging from 10 nM to 3 µM) are analyzed via:
- Substituent effects : Comparing analogues with halogen (Br, F) or methyl groups at specific positions to identify steric/electronic impacts on target binding .
- QSAR modeling : Artificial neural networks correlate structural features (e.g., logP, polar surface area) with activity, guiding rational design .
- Crystallography : Co-crystal structures with biological targets (e.g., Plasmodium enzymes) reveal binding modes and explain outliers .
Advanced: How is the stereochemical integrity of the dihydroimidazo-pyrazine core maintained during synthesis?
Chiral centers (e.g., at the 6-methyl position) are preserved using:
- Enantioselective catalysis : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or cyclization steps .
- Chiral HPLC : Post-synthesis analysis ensures enantiomeric excess (ee) >98% for pharmacological studies .
- Protecting group strategies : Boc groups stabilize intermediates, preventing racemization during acidic/basic conditions .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability to optimize bioavailability .
- Molecular dynamics (MD) simulations : Assess stability of target-ligand complexes (e.g., with PfATP4 in malaria) under physiological conditions .
Basic: What in vitro assays evaluate the compound’s biological activity?
- Cell viability assays : Antiproliferative activity against cancer cell lines (e.g., IC50 determination via MTT assay) .
- Enzyme inhibition : Fluorogenic substrates measure inhibition constants (Ki) for target enzymes (e.g., kinases) .
- Antiparasitic screens : Plasmodium falciparum growth inhibition assays (e.g., SYBR Green-based) quantify antimalarial potency .
Advanced: How are synthetic yields improved for low-yielding steps (e.g., cyclization)?
- Solvent optimization : Switching from THF to DMF enhances cyclization efficiency by stabilizing transition states .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves yield by 15–20% .
- Catalyst screening : Pd(OAc)2/XPhos systems increase turnover in cross-coupling steps, reducing byproduct formation .
Advanced: What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirms compound binding to intracellular targets by measuring protein thermal stability shifts .
- Click chemistry probes : Alkyne-tagged analogues enable pull-down assays to identify off-target interactions .
Basic: What safety precautions are recommended during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with TFA or brominated intermediates .
- Ventilation : Use fume hoods when evaporating DCM or TFA to prevent inhalation .
Advanced: How are metabolic stability and toxicity profiles assessed preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

